molecular formula C8H20OSn B1240205 1-(Butylstannyl)butan-2-ol

1-(Butylstannyl)butan-2-ol

Cat. No.: B1240205
M. Wt: 250.95 g/mol
InChI Key: CXSDIAMLMPWFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylstannyl)butan-2-ol is an organotin alcohol characterized by a secondary hydroxyl group (-OH) on the second carbon of a butane chain and a butylstannyl (-Sn(C₄H₉)) substituent on the first carbon. Its molecular formula is C₈H₁₈OSn, with a molecular weight of approximately 248.94 g/mol. Organotin compounds like this are typically used in industrial catalysis, polymer stabilization, and as intermediates in organic synthesis . The presence of tin introduces unique reactivity and toxicity profiles compared to non-metallic alcohols, necessitating specialized handling and applications .

Properties

Molecular Formula

C8H20OSn

Molecular Weight

250.95 g/mol

IUPAC Name

1-butylstannylbutan-2-ol

InChI

InChI=1S/C4H9O.C4H9.Sn.2H/c1-3-4(2)5;1-3-4-2;;;/h4-5H,2-3H2,1H3;1,3-4H2,2H3;;;

InChI Key

CXSDIAMLMPWFRS-UHFFFAOYSA-N

SMILES

CCCC[SnH2]CC(CC)O

Canonical SMILES

CCCC[SnH2]CC(CC)O

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

The stannyl group significantly alters physical properties compared to conventional alcohols. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Reactivity
1-(Butylstannyl)butan-2-ol C₈H₁₈OSn 248.94 ~250 (estimated) Insoluble High (Sn-O bond cleavage)
Butan-2-ol C₄H₁₀O 74.12 99.5 Miscible Moderate (typical secondary alcohol)
1-(Diethylamino)butan-2-ol C₈H₁₉NO 145.24 210–215 Partially soluble Basic (amine group)
Bitertanol (triazole-derivative) C₂₀H₂₃N₃O₂ 337.42 Decomposes Low Antifungal activity

Key Observations :

  • Boiling Point : The stannyl group increases molecular weight and intermolecular forces, leading to higher boiling points compared to butan-2-ol .
  • Solubility: Organotin compounds are generally hydrophobic due to the bulky alkyl groups, contrasting with the water-miscible nature of simpler alcohols like butan-2-ol .
  • Reactivity: The Sn-O bond in 1-(Butylstannyl)butan-2-ol is prone to hydrolysis and nucleophilic attack, unlike the stable C-O bond in non-metallic alcohols .

Research Findings and Trends

  • Reactivity Studies : The Sn-O bond in 1-(Butylstannyl)butan-2-ol facilitates transmetallation reactions, making it valuable in cross-coupling catalysis. However, its instability under acidic conditions limits applications compared to silicon-based analogs .
  • Environmental Concerns: Organotin compounds are under regulatory scrutiny (e.g., EU REACH) due to bioaccumulation risks, driving research into greener alternatives .
  • Structural Isomerism : Branching in alcohols (e.g., butan-2-ol vs. butan-1-ol) reduces boiling points, but tin’s electronegativity counteracts this trend in 1-(Butylstannyl)butan-2-ol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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